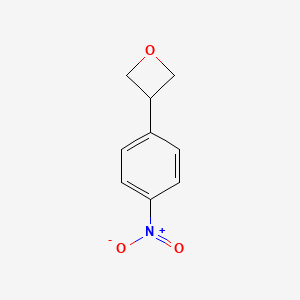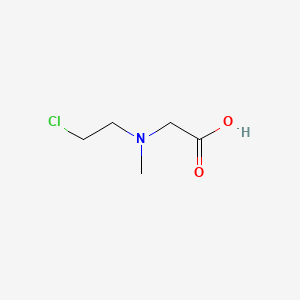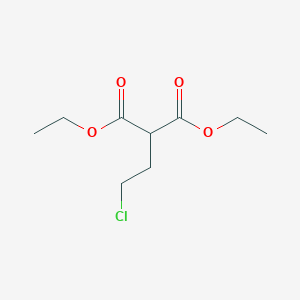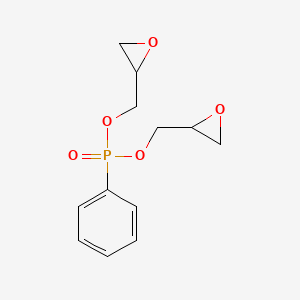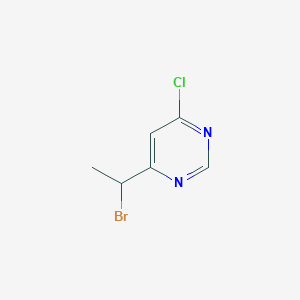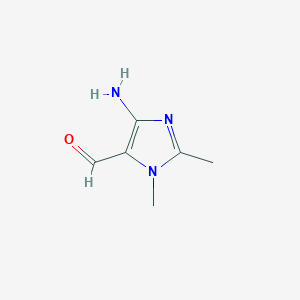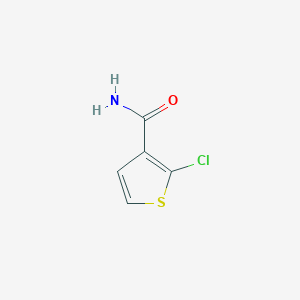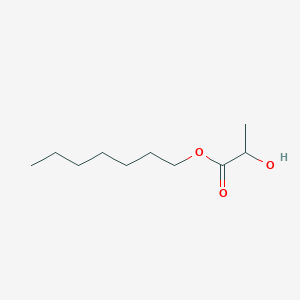
Propanoic acid, 2-hydroxy-, heptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-, heptyl ester is an ester derived from propanoic acid and a heptyl alcohol. It is a type of organic compound that contains a carbonyl center, which is double-bonded to an oxygen atom .
Synthesis Analysis
The synthesis of esters like this compound typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . For example, the esterification of propanoic acid was carried out with 1,2-propanediol using a clay supported heteropolyacid Cs 2.5 H 0.5 PW 12 O 40 /K-10 as solid acid catalyst in a batch reactor .Molecular Structure Analysis
The molecular structure of esters, including this compound, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
Esters undergo various chemical reactions, the most common of which is hydrolysis. Hydrolysis, literally “splitting with water,” is a reaction in which the ester bond is broken by the addition of water, producing a carboxylic acid and an alcohol . The reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . The physical properties of esters also depend on their molar mass .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| 188728-17-8 | |
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
heptyl 2-hydroxypropanoate |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-8-13-10(12)9(2)11/h9,11H,3-8H2,1-2H3 |
Clave InChI |
PZSYRGVIJCBHDE-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C(C)O |
SMILES canónico |
CCCCCCCOC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



